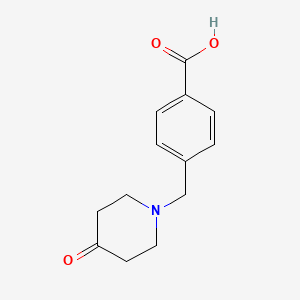

4-((4-Oxopiperidin-1-yl)methyl)benzoic acid

Description

Placement within the Landscape of Substituted Benzoic Acid Architectures

Substituted benzoic acids are a cornerstone of organic chemistry, with a wide array of derivatives being utilized in pharmaceuticals, agrochemicals, and polymers. preprints.org The introduction of various substituents onto the benzene (B151609) ring of benzoic acid can dramatically alter its physical, chemical, and biological properties.

The subject molecule, 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid, is a para-substituted benzoic acid. The substituent at the 4-position, a (4-oxopiperidin-1-yl)methyl group, is relatively complex, introducing both a heterocyclic ring and a ketone functionality. This positions the molecule as a versatile intermediate. The carboxylic acid group can undergo a variety of chemical transformations, such as esterification, amidation, and reduction, while the piperidone moiety offers sites for further functionalization.

The table below provides a comparison of this compound with other relevant substituted benzoic acids, highlighting the diversity within this class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | Not available | C13H15NO3 | 249.26 | Contains a 4-oxopiperidine ring linked by a methylene (B1212753) bridge. |

| 4-(1-Methylpiperidin-4-yl)benzoic acid | 281234-85-3 | C13H17NO2 | 219.28 | Features a non-oxidized, N-methylated piperidine (B6355638) ring directly on the aromatic ring. lookchem.com |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-49-8 | C13H18N2O2 | 250.30 | Incorporates a piperazine (B1678402) ring, another important heterocyclic system. chemicalbook.com |

This table is generated based on available data and is for illustrative purposes.

Positioning within the Class of Oxopiperidine Heterocyclic Systems

The 4-oxopiperidine (or piperidin-4-one) moiety is a prevalent heterocyclic scaffold in medicinal chemistry. This structural motif is found in a variety of biologically active compounds, including analgesics, antipsychotics, and antihistamines. The presence of the ketone group provides a handle for further chemical modifications, such as the introduction of new substituents or the formation of different ring systems.

Significance of the this compound Scaffold in Modern Organic Synthesis Research

While direct applications of this compound are not extensively reported, its scaffold is of considerable interest in modern organic synthesis. As a bifunctional molecule, it can serve as a versatile building block or intermediate in the synthesis of more elaborate target molecules.

The benzoic acid portion allows for its incorporation into larger structures through amide or ester linkages, which are common in drug discovery. For instance, similar benzoic acid derivatives are used in the synthesis of kinase inhibitors and other targeted therapies. The oxopiperidine part of the molecule can be used to introduce a specific three-dimensional shape into a target molecule, which can be crucial for its interaction with biological targets.

The general synthetic utility of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, which is an important intermediate in the synthesis of the anticancer drug imatinib, underscores the potential of such scaffolds. guidechem.com The synthesis of this related compound often starts from 4-(chloromethyl)benzoic acid and involves a nucleophilic substitution with the appropriate piperazine derivative. google.com A similar synthetic strategy could likely be employed for the preparation of this compound.

The table below details the physicochemical properties of the hydrochloride salt of this compound.

| Property | Value |

| IUPAC Name | 4-({4-oxopiperidin-1-yl}methyl)benzoic acid;hydrochloride |

| Molecular Formula | C13H16ClNO3 |

| Molecular Weight | 273.7 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CN2CCC(=O)CC2)C(=O)O.Cl |

| InChI Key | UAWZJBDIPRNMTC-UHFFFAOYSA-N |

| Exact Mass | 273.081871 g/mol |

| Monoisotopic Mass | 273.081871 g/mol |

Data sourced from PubChem. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-oxopiperidin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4H,5-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLAJFNVRMHCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Oxopiperidin 1 Yl Methyl Benzoic Acid and Analogous Structures

Strategic Assembly of the Benzoic Acid Moiety

The construction of the substituted benzoic acid portion of the molecule requires precise control over the functionalization of the aromatic ring. This involves either the direct introduction of a carboxyl group or the transformation of a pre-existing functional group.

The introduction of a carboxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Modern methodologies have expanded beyond classical approaches to offer milder conditions and broader functional group tolerance. Benzoic acids serve as precursors for a wide array of natural products and signaling molecules. tu-braunschweig.de

Key carboxylation strategies include:

Organometallic Intermediates: A traditional and reliable method involves the formation of an organometallic reagent, such as a Grignard or organolithium species, from an aryl halide, followed by quenching with carbon dioxide. youtube.com

Transition-Metal Catalysis: Palladium-catalyzed hydroxycarbonylation of aryl halides or triflates provides a direct route to benzoic acids, often under atmospheric pressure of carbon monoxide or using CO-releasing molecules. organic-chemistry.org Visible-light-driven nickel and photoredox dual catalysis has also emerged as a powerful technique for the carboxylation of aryl bromides and chlorides under mild conditions. organic-chemistry.org

Oxidation of Benzylic Positions: Aromatic precursors with alkyl substituents, such as toluene, can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This method relies on the presence of a benzylic hydrogen atom or a pi bond at the benzylic position. youtube.com

Biocatalysis: Enzymatic approaches, such as the use of nitrilase, allow for the hydrolysis of benzonitrile (B105546) derivatives to benzoic acids under mild, aqueous conditions, presenting a green chemistry alternative. google.com A photoinduced ligand-to-metal charge transfer (LMCT) strategy has also been developed for radical decarboxylative carbometalation, enabling versatile functionalization. acs.org

| Method | Precursor | Key Reagents | Conditions | Advantages |

| Grignard Carboxylation | Aryl Halide | Mg, CO₂, H₃O⁺ | Anhydrous ether/THF | Well-established, reliable |

| Pd-catalyzed Carbonylation | Aryl Halide/Triflate | Pd catalyst, CO source, H₂O | Varies (e.g., room temp, 1 atm) | High functional group tolerance |

| Benzylic Oxidation | Alkylbenzene | KMnO₄ or CrO₃ | Heat | Utilizes simple precursors |

| Nitrile Hydrolysis (Enzymatic) | Benzonitrile | Nitrilase enzyme | Aqueous buffer, mild temp | Environmentally friendly, high selectivity |

For a molecule like 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid, the synthesis often involves building upon a pre-functionalized benzoic acid derivative. A common strategy is to start with a molecule that already contains the benzoic acid (or a precursor like an ester or nitrile) and a reactive group at the 4-methyl position, which can be used to attach the piperidine (B6355638) ring.

A highly relevant synthetic pathway can be adapted from the synthesis of analogous structures like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. guidechem.com This typically involves the nucleophilic substitution of a benzylic halide with the nitrogen of the heterocyclic amine.

Illustrative Synthetic Route:

Halogenation of Precursor: Starting with methyl 4-methylbenzoate, a radical bromination using N-bromosuccinimide (NBS) and a radical initiator yields methyl 4-(bromomethyl)benzoate.

Nucleophilic Substitution: The resulting benzylic bromide is then reacted with 4-oxopiperidine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HBr byproduct.

Hydrolysis: The final step involves the saponification of the methyl ester to the carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.

An alternative involves starting with 4-cyanobenzyl bromide, coupling it with 4-oxopiperidine, and then hydrolyzing the nitrile to a carboxylic acid, often under acidic or basic conditions. guidechem.com

| Transformation | Starting Material | Reagents | Product |

| Esterification | 4-Methylbenzoic acid | MeOH, H₂SO₄ | Methyl 4-methylbenzoate |

| Benzylic Bromination | Methyl 4-methylbenzoate | NBS, AIBN | Methyl 4-(bromomethyl)benzoate |

| N-Alkylation | 4-Oxopiperidine & Methyl 4-(bromomethyl)benzoate | K₂CO₃, Acetonitrile | Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate |

| Saponification | Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate | NaOH, H₂O/MeOH | This compound |

Synthesis of the 4-Oxopiperidine Core

The 4-oxopiperidine scaffold is a crucial component found in numerous biologically active compounds. Its synthesis has been extensively studied, leading to a variety of robust methods.

The formation of the piperidine ring itself is often achieved through intramolecular cyclization, a powerful strategy for constructing cyclic systems. nih.gov These methods create the heterocyclic core by forming one or more bonds from a single linear precursor.

Common intramolecular approaches include:

Reductive Amination: Cyclization of an amino-diketone or a related precursor, where the intramolecular reaction between an amine and a ketone forms a cyclic imine that is subsequently reduced. nih.govbeilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines or amino-aldehydes can form the piperidine ring, often catalyzed by transition metals or initiated by radical initiators. nih.gov

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is an effective method for forming the piperidine ring. nih.gov

Metal-Catalyzed Cyclization: Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes bearing a nitrogen nucleophile is a modern approach to various nitrogen heterocycles, including piperidines. organic-chemistry.org

Placing the ketone at the C-4 position of the piperidine ring is a key synthetic challenge. This can be accomplished either during the ring-forming step or by functionalizing a pre-formed piperidine ring.

Dieckmann Condensation: A classic and effective method involves the base-mediated intramolecular condensation of a diester to form a cyclic β-keto ester. beilstein-journals.org For instance, the cyclization of diethyl bis(2-ethoxycarbonylethyl)amine yields a piperidin-4-one-3-carboxylate, which can then be hydrolyzed and decarboxylated to afford N-substituted 4-piperidone. beilstein-journals.org

Mannich Condensation: Substituted 4-piperidones can be synthesized via a one-pot Mannich-type reaction involving an aromatic aldehyde, a primary amine or ammonia (B1221849) source (like ammonium (B1175870) acetate), and a ketone such as ethyl methyl ketone or acetone. researchgate.net

Oxidation of 4-Hydroxypiperidines: A pre-formed 4-hydroxypiperidine (B117109) can be oxidized to the corresponding 4-oxopiperidine using a variety of standard oxidizing agents, such as Swern oxidation, Dess-Martin periodinane, or chromic acid-based reagents.

The development of stereocontrolled methods for synthesizing substituted piperidines is of significant interest for pharmaceutical applications. When substituents are present on the ring, controlling their stereochemistry becomes critical.

Diastereoselective Cyclizations: Substrate-controlled cyclizations can lead to high levels of diastereoselectivity. For example, a Cu(I)-catalyzed reductive aldol (B89426) cyclization has been used to prepare 4-hydroxypiperidin-2-ones, precursors to chiral 4-piperidones, with high diastereoselectivity. nih.gov Similarly, rhodium-catalyzed cascade reactions involving C-H activation and electrocyclization can produce highly substituted tetrahydropyridines with excellent diastereomeric purity. nih.gov

Asymmetric Catalysis: The use of chiral catalysts enables the enantioselective synthesis of piperidine derivatives. Boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. researchgate.net

Kinetic Resolution: Chiral catalysts can also be used for the kinetic resolution of racemic piperidine mixtures. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines provides access to enantioenriched functionalizable piperidine fragments. acs.org

| Method | Key Feature | Stereochemical Control | Typical Result |

| Reductive Aldol Cyclization | Cu(I)-catalysis | Substrate and reagent control | High diastereoselectivity (>20:1 dr) |

| Rhodium-Catalyzed Cascade | C-H activation/cyclization | Catalyst and substrate control | High diastereoselectivity (>95% ds) |

| Boronyl Radical Cycloaddition | Radical (4+2) cycloaddition | Catalyst control | High yield and diastereoselectivity |

| Kinetic Resolution | Asymmetric acylation/reaction | Chiral catalyst | High enantiomeric ratio (e.g., 99:1 er) |

Formation of the Methylene-Bridged Piperidine-Benzoic Acid Linkage

The central challenge in synthesizing the target molecule is the creation of the robust bond between the piperidine nitrogen and the benzylic carbon of the benzoic acid group. This linkage is typically achieved through standard organic chemistry transformations that are well-established for the formation of N-alkylated cyclic amines.

The construction of the N-benzyl bond in piperidine derivatives is primarily accomplished through two main synthetic strategies: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This is the most direct and common approach for N-alkylation. In this method, the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic benzylic carbon. The benzyl (B1604629) group is typically equipped with a good leaving group, such as a halide (bromide, chloride). The reaction involves the displacement of the leaving group by the piperidine nitrogen, forming the desired N-C bond. A base is generally required to neutralize the acid that is formed during the reaction, which prevents the protonation of the piperidine starting material and allows the reaction to proceed to completion. researchgate.netchemicalforums.com

Reductive Amination: An alternative strategy involves the reaction of a piperidine derivative with a benzaldehyde (B42025) derivative. chemicalforums.com This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding N-benzyl piperidine. This method is particularly useful when the corresponding benzyl halide is unstable or not readily available. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice for its mildness and selectivity.

For the specific synthesis of this compound, the nucleophilic substitution pathway is often preferred. This would involve reacting 4-oxopiperidine (or its hydrochloride salt) with a derivative of 4-(halomethyl)benzoic acid, typically the methyl or ethyl ester, to avoid side reactions with the carboxylic acid moiety. The ester is then hydrolyzed in a final step to yield the target acid.

The incorporation of the benzylic moiety onto the piperidine nitrogen is achieved through N-alkylation coupling reactions. These reactions are influenced by several factors, including the choice of solvent, base, and temperature.

The classical approach involves the reaction of a piperidine with a substituted benzyl chloride. chemicalforums.com Common conditions utilize a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction can often be performed at room temperature, although heating may be necessary to increase the reaction rate. researchgate.net Microwave-assisted synthesis has also been shown to be effective, significantly reducing reaction times. chemicalforums.com For instance, the N-alkylation of piperidine with various benzyl chlorides has been successfully achieved using K₂CO₃ in ethanol (B145695) under microwave irradiation at 80°C for 40 minutes. chemicalforums.com

While Suzuki coupling is a powerful method for forming C-C bonds and has been used to construct 4-benzyl piperidines (where the benzyl group is attached to a carbon on the piperidine ring), it is not the standard method for forming the N-C(benzyl) bond discussed here. organic-chemistry.org

The table below summarizes typical conditions for the N-alkylation of piperidines with benzyl halides, which are applicable to the synthesis of the target compound.

| Piperidine Substrate | Benzyl Halide Substrate | Base | Solvent | Conditions | Reference(s) |

| Piperidine | Benzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | chemicalforums.com |

| Piperidine | 4-Bromobenzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | chemicalforums.com |

| Piperidine | Alkyl bromide/iodide | K₂CO₃ | Dry DMF | Room Temperature | researchgate.net |

| Piperidine | Alkyl bromide/iodide | NaH | Dry DMF | 0°C to Room Temp. | researchgate.net |

This table presents generalized conditions for N-alkylation reactions analogous to the synthesis of the target compound.

Exploration of Multicomponent Reaction Strategies for Analogous Piperidine-Benzoic Acid Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient strategy for generating molecular diversity. researchgate.netajchem-a.com These methods are particularly valuable for synthesizing libraries of complex, highly substituted piperidine analogs for drug discovery programs. researchgate.nettaylorfrancis.com

Several MCRs have been developed for the synthesis of functionalized piperidine scaffolds. taylorfrancis.com A common approach is the one-pot transformation involving an aromatic aldehyde, an amine, and an active methylene (B1212753) compound like an acetoacetic ester. taylorfrancis.comresearchgate.net This type of reaction, often catalyzed by agents like zirconyl chloride (ZrOCl₂·8H₂O), can rapidly assemble the core piperidine structure. taylorfrancis.com

While a direct MCR for this compound is not commonly reported, these strategies are extensively used to create analogous systems where the piperidine and aromatic components are varied. For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield highly substituted piperidines. researchgate.net These reactions offer significant advantages in terms of atom economy, reduced synthesis time, and simplified purification procedures. researchgate.net The development of such MCRs is an active area of research, continually providing new pathways to novel piperidine-containing chemical entities. ajchem-a.comnih.gov

The table below outlines the components typically used in MCRs for the synthesis of piperidine derivatives.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Catalyst Example | Reference(s) |

| Three-component | Aromatic Aldehyde | Amine | Acetoacetic Ester | - | ZrOCl₂·8H₂O | taylorfrancis.com |

| Pseudo five-component | Aromatic Aldehyde | Aniline | Alkyl Acetoacetate | - | Dual-functional ionic liquid | researchgate.net |

| Four-component | Amine | Dialkyl acetylenedicarboxylate | Formaldehyde | - | Dual-functional ionic liquid | researchgate.net |

This table illustrates the general components used in multicomponent reactions to synthesize diverse piperidine scaffolds.

Chemical Reactivity and Mechanistic Investigations of 4 4 Oxopiperidin 1 Yl Methyl Benzoic Acid

Reaction Pathways of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably esterification and amidation, and exhibits characteristic acid-base properties.

The conversion of the carboxylic acid to an ester (esterification) or an amide (amidation) is a fundamental reaction in organic synthesis. These reactions are typically condensation reactions that involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine, respectively.

Esterification: The esterification of benzoic acid and its derivatives is a well-studied reaction. The reaction is typically acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism. The kinetics of the esterification of benzoic acid with alcohols, such as butanol, have been shown to be first order with respect to the benzoic acid. researchgate.netdnu.dp.ua The rate of this reaction is influenced by both electronic and steric factors of the substituents on the benzoic acid ring. For 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid, the electron-donating nature of the methylene-piperidine substituent at the para position is expected to slightly decrease the electrophilicity of the carboxylic carbon, thereby slowing the rate of esterification compared to unsubstituted benzoic acid.

A study on the esterification of benzoic acid with 1-butyl alcohol provided the following kinetic parameters: researchgate.netdnu.dp.ua

| Kinetic Parameter | Value |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect | 622 J·mol⁻¹ |

This interactive table provides kinetic data for a related esterification reaction.

Amidation: The formation of an amide bond from a carboxylic acid and an amine is thermodynamically unfavorable under neutral conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. ekb.eg Therefore, coupling agents are often employed to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The kinetics of such reactions are complex, with the rate-determining step often being the initial reaction between the carboxylic acid and the coupling agent to form a highly reactive O-acylisourea intermediate. nih.gov The subsequent reaction with the amine is typically rapid. The rate of amidation can also be influenced by the nature of the amine and the solvent.

The presence of both a carboxylic acid and a tertiary amine (the piperidine (B6355638) nitrogen) makes this compound an amphoteric molecule, capable of acting as both an acid and a base.

Acidic Character: The carboxylic acid group can donate a proton to a base to form a carboxylate salt. The acidity of the carboxylic acid is influenced by the substituents on the aromatic ring. The pKa of benzoic acid in water at 25°C is approximately 4.2. The para-substituent in the target molecule, a methylene-piperidine group, is generally considered to be weakly electron-donating, which would be expected to slightly increase the pKa (decrease the acidity) compared to benzoic acid.

Basic Character: The lone pair of electrons on the piperidine nitrogen atom allows it to accept a proton from an acid, forming a piperidinium (B107235) salt. The basicity of N-alkylpiperidines is well-established, with the pKa of the conjugate acid of N-methylpiperidine being around 10.08.

Salt Formation: Due to its bifunctional nature, this compound can exist in various ionization states depending on the pH of the solution. In strongly acidic solutions, both the carboxylic acid and the piperidine nitrogen can be protonated. In strongly basic solutions, the carboxylic acid will be deprotonated. At physiological pH, it is likely to exist as a zwitterion, with a protonated piperidinium ion and a deprotonated carboxylate group. The molecule readily forms salts with both acids and bases. For example, treatment with hydrochloric acid will yield the hydrochloride salt. google.com The formation of ammonium carboxylate salts is a result of proton transfer from the carboxylic acid to the amine, driven by the significant difference in their respective pKa values. mdpi.com

| Functional Group | Expected pKa Range | Ionized Form |

| Carboxylic Acid | ~4-5 | Carboxylate (R-COO⁻) |

| Piperidine Nitrogen (conjugate acid) | ~10-11 | Piperidinium (R₃NH⁺) |

This interactive table provides estimated pKa ranges for the functional groups.

Reactivity of the Ketone Moiety within the 4-Oxopiperidine Ring

The carbonyl group of the 4-oxopiperidone ring is a key site for nucleophilic addition reactions and can be selectively reduced to the corresponding alcohol.

The electrophilic carbon atom of the ketone is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate and result in the formation of a new carbon-nucleophile bond and a hydroxyl group upon workup. Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanide, and amines. The reactivity of the ketone in N-substituted 4-piperidones is well-documented. dtic.milacs.org The steric and electronic environment around the carbonyl group can influence the rate and stereochemical outcome of these additions.

The selective reduction of the ketone in the presence of the carboxylic acid is a common synthetic challenge. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones over carboxylic acids and their derivatives. cdnsciencepub.comrsc.orgmasterorganicchemistry.com Therefore, treatment of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to selectively reduce the ketone to a hydroxyl group, yielding 4-((4-hydroxypiperidin-1-yl)methyl)benzoic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carboxylic acid. rsc.orgwikipedia.org

| Reducing Agent | Reactivity with Ketones | Reactivity with Carboxylic Acids |

| Sodium Borohydride (NaBH₄) | High | Low/None |

| Lithium Aluminum Hydride (LiAlH₄) | High | High |

This interactive table compares the reactivity of common reducing agents.

Transformations Involving the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring can undergo reactions such as N-alkylation to form quaternary ammonium salts. This process, known as quaternization, involves the reaction of the amine with an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile. The rate of quaternization is dependent on the nature of the alkyl halide and the steric hindrance around the nitrogen atom. For N-benzylpiperidine derivatives, N-alkylation is a feasible transformation. researchgate.netresearchgate.net The resulting quaternary ammonium salts have altered physical and chemical properties compared to the parent tertiary amine.

Elucidation of Reaction Mechanisms and Intramolecular Processes in Related Oxopiperidine Systems

The chemical behavior of N-substituted 4-oxopiperidines, such as this compound, is largely dictated by the piperidine ring and its substituents. While direct mechanistic studies on this specific molecule are not extensively published, a wealth of information can be drawn from investigations into related oxopiperidine and piperidine systems. These studies shed light on the fundamental reaction mechanisms and intramolecular processes that are characteristic of this class of compounds, including cyclization reactions, the formation of key intermediates, and conformational dynamics.

A significant area of study involves the stereoselective synthesis of substituted 4-oxopiperidines, where the reaction mechanism directly influences the spatial arrangement of atoms in the final product. One such key reaction is the acid-mediated 6-endo-trig cyclization of amine-substituted enones. rsc.org This process has been optimized for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org

Mechanistic investigations have revealed that the diastereomeric ratio of the products is time-dependent, suggesting a thermodynamically controlled process. rsc.org Initially, the 2,6-trans-4-oxopiperidine is formed as the kinetic product. However, over an extended reaction time in the presence of acid, it can undergo a retro-conjugate addition reaction, leading to its conversion into the more configurationally stable 2,6-cis-isomer. rsc.org This highlights an important intramolecular process governed by thermodynamic stability. To achieve a high yield of the kinetic trans-isomer, shorter reaction times are therefore essential. rsc.org

The progress of this cyclization, illustrating the change in the ratio of diastereomers over time, provides clear evidence for this mechanistic pathway.

Table 1: Diastereomeric Ratio of 11a and 12a During an Extended 6-endo-trig Cyclisation Reaction

| Reaction Time (hours) | Diastereomeric Ratio (11a : 12a) | Combined Yield (%) |

|---|---|---|

| 2 | 87 : 13 | 85 |

| 4 | 79 : 21 | 85 |

| 8 | 65 : 35 | 85 |

| 24 | 32 : 68 | 85 |

| 48 | 19 : 81 | 85 |

Data sourced from a study on the acid-mediated cyclisation for the synthesis of 2,6-trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org Here, 11a represents the 2,6-trans isomer and 12a represents the 2,6-cis isomer.

Another important mechanistic pathway observed in related systems is the aza-Prins-type cyclization, which is a powerful method for constructing the piperidine ring. rasayanjournal.co.in For instance, the reaction of epoxides with homoallylic amines, mediated by a Lewis acid such as Niobium (V) chloride (NbCl5), proceeds through a proposed multi-step mechanism. This mechanism is thought to involve the Lewis acid-mediated opening of the epoxide ring, followed by an intramolecular migration of a hydrogen atom. A subsequent nucleophilic attack by the amine and rearrangement leads to the formation of a piperidine carbonium ion, which is then trapped to yield the final product. rasayanjournal.co.in

Furthermore, the formation of bicyclic aziridinium (B1262131) ions as reaction intermediates is a crucial mechanistic feature of certain substituted piperidines, such as 3-chloropiperidines. researchgate.net These highly strained intermediates are formed through intramolecular cyclization and are key to the alkylating activity of these compounds. researchgate.net The methanolysis of these aziridinium ions can lead to a mixture of piperidine and pyrrolidine (B122466) derivatives, demonstrating how the reaction mechanism dictates the product distribution. researchgate.net

The conformation of the piperidine ring is a critical aspect of its intramolecular dynamics. In most unstrained systems, the piperidine ring adopts a chair conformation to minimize steric hindrance. chemrevlett.com Substituents on the ring typically occupy equatorial positions to achieve greater stability. This conformational preference is a key factor in the reactivity and molecular recognition properties of piperidine derivatives. chemrevlett.com

The synthesis of the core piperidin-4-one structure itself often involves the Mannich condensation. This reaction involves the condensation of a compound with an active methylene (B1212753) group, an aldehyde (like formaldehyde), and a primary amine or ammonia (B1221849). chemrevlett.com This classical reaction remains a fundamental method for constructing the 4-oxopiperidine skeleton. chemrevlett.com

Computational and Theoretical Investigations of 4 4 Oxopiperidin 1 Yl Methyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. For a molecule such as 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid, these calculations can reveal detailed information about its electronic nature and energy.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Stability

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govepstem.net A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity.

DFT calculations also yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are essential for assessing the molecule's stability under various conditions. The molecular electrostatic potential (MEP) surface, another output of DFT, visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. niscpr.res.in

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data are illustrative examples based on typical DFT calculations for similar organic molecules and are not derived from published experimental or computational studies on this specific compound.)

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 | eV | Electron-donating capability |

| LUMO Energy | -1.2 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | eV | Chemical stability and reactivity |

| Dipole Moment | 3.8 | Debye | Molecular polarity |

| Total Energy | -850.123 | Hartrees | Ground state energy |

Conformational Energy Landscapes and Isomer Stability Analysis

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in this compound mean that the molecule can exist in multiple conformations. Computational methods are essential for exploring the conformational energy landscape to identify the most stable three-dimensional structures. nih.gov

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net However, twist-boat conformations are also possible and may be relevant in certain environments or for specific isomers. nih.gov For this molecule, key dihedral angles, such as those defining the orientation of the benzoic acid group relative to the piperidine ring, are systematically varied to map the potential energy surface. The resulting energy landscape reveals low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

By comparing the relative energies of different conformers and isomers (e.g., chair vs. twist-boat), their relative populations at thermal equilibrium can be predicted using the Boltzmann distribution. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or physical properties. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solvent environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the surrounding medium. ucl.ac.uk

For this compound, MD simulations can track the flexibility of the piperidine ring, the rotation of the benzyl (B1604629) group, and the interactions of the carboxylic acid and ketone functionalities with solvent molecules, typically water. These simulations reveal how the solvent influences the conformational preferences of the molecule. For example, the presence of water can stabilize certain conformers through hydrogen bonding with the carboxyl and carbonyl groups. rsc.org

Analysis of MD trajectories can provide information on:

Conformational Sampling: Identifying the most frequently visited conformations in solution.

Solvation Shell Structure: Characterizing how water molecules arrange around the solute.

Hydrogen Bonding Dynamics: Calculating the lifetime and geometry of hydrogen bonds between the molecule and the solvent.

These insights are critical for understanding the molecule's behavior in a biological context or during chemical processes in solution. ucl.ac.uk

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to study its synthesis, typically via a Mannich-type reaction, or its potential degradation pathways. researchgate.netnih.gov

This involves identifying the reactants, products, intermediates, and, most importantly, the transition states along a proposed reaction coordinate. DFT is commonly used to calculate the geometries and energies of these species. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key factor governing the reaction rate.

For instance, the synthesis of this compound likely involves the reaction of 4-oxopiperidine, formaldehyde, and 4-formylbenzoic acid (followed by oxidation) or a related benzoic acid derivative. researchgate.netnih.gov Computational modeling can map out the energy profile of this reaction, helping to understand the role of catalysts and reaction conditions, and to predict the feasibility of different synthetic routes.

In Silico Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.netresearchgate.net For this compound, key spectroscopic data can be simulated.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can be compared with experimental results to aid in signal assignment and structural verification.

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule. researchgate.net This allows for the assignment of specific peaks in experimental IR and Raman spectra to particular molecular motions, such as C=O stretching in the ketone and carboxylic acid groups, C-N stretching, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. rsc.orgresearchgate.net This helps in understanding the electronic transitions responsible for the molecule's absorption of light.

Table 2: Representative Predicted Vibrational Frequencies (IR) (Note: These are illustrative examples of vibrational modes and frequencies calculated via DFT for a molecule with similar functional groups. They are not published data for the specific title compound.)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Piperidone Ring) |

| ~1605 | Medium | Aromatic C=C Stretch |

| ~1280 | Strong | C-O Stretch / O-H Bend |

| ~1150 | Medium | C-N Stretch |

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides quantitative descriptors that can be used to establish structure-activity relationships (SAR) and structure-property relationships. nih.gov For this compound, these approaches can predict its reactivity and potential biological activity based on its calculated molecular properties.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help to quantify the chemical behavior of the molecule. For example, a high electrophilicity index might suggest susceptibility to nucleophilic attack. By calculating these parameters for a series of related compounds, computational models can be built to correlate specific structural features with observed activities, guiding the design of new molecules with desired properties. The Hammett equation, which relates reaction rates and equilibrium constants for derivatives of benzoic acid, is a classic example of a linear free-energy relationship that can be explored and rationalized using computational parameters. wikipedia.org

Research on Novel Derivatives and Analogues of the 4 4 Oxopiperidin 1 Yl Methyl Benzoic Acid Scaffold

Rational Design Principles for Structural Diversification

The rational design of new chemical entities based on the 4-((4-oxopiperidin-1-yl)methyl)benzoic acid scaffold involves a systematic approach to modifying its constituent parts. The goal is to optimize molecular properties to enhance efficacy, improve pharmacokinetic profiles, and explore new biological targets.

The benzoic acid group is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. However, its acidic nature can sometimes lead to poor membrane permeability and rapid metabolism. A primary strategy for modifying this moiety is bioisosteric replacement, where the carboxylic acid is substituted with other functional groups that mimic its size, shape, and electronic properties while offering improved drug-like characteristics. openaccessjournals.comdrughunter.com

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds. semanticscholar.org The replacement of a carboxylic acid with a bioisostere can modulate acidity, lipophilicity, and metabolic stability. openaccessjournals.comctppc.org For instance, replacing the carboxyl group with a tetrazole ring, as seen in the angiotensin II receptor blocker losartan, can improve bioavailability and stability. drughunter.comctppc.org

Key bioisosteric replacements for the carboxylic acid group include:

Tetrazoles: These are common replacements due to their similar acidity and ability to participate in hydrogen bonding. They can offer improved metabolic stability and oral absorption. drughunter.com

Sulfonamides: As weaker acids than carboxylic acids (pKa ~9–10 vs. 4–5), sulfonamides can enhance membrane permeability and resist certain metabolic pathways like glucuronidation. drughunter.com

Acyl sulfonamides: These compounds maintain acidity closer to that of carboxylic acids and can form crucial interactions with biological targets.

Hydroxamic acids: Often used in the design of enzyme inhibitors, particularly metalloproteinases.

Heterocycles: Various acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, can serve as effective carboxylic acid surrogates. drughunter.com

The choice of a bioisostere is highly context-dependent, and a systematic assessment of physicochemical properties is crucial for rational analog design. openaccessjournals.comdrughunter.com

Table 1: Common Bioisosteric Replacements for Carboxylic Acid

| Bioisostere | Typical pKa | Key Properties | Potential Advantages |

|---|---|---|---|

| Carboxylic Acid | 4–5 | Strong H-bond donor/acceptor | Well-established interactions |

| Tetrazole | ~5 | Strong H-bond donor/acceptor, metabolically stable | Improved bioavailability, metabolic stability |

| Sulfonamide | 9–10 | Weaker acid, H-bond donor/acceptor | Increased lipophilicity, enhanced permeability |

| Acyl Sulfonamide | 2–4 | Strong acid, similar to carboxylic acid | Mimics acidity, can improve binding |

The 4-oxopiperidine ring offers multiple avenues for strategic modification to alter the scaffold's three-dimensional shape, rigidity, and interaction with target proteins. The piperidine (B6355638) framework is one of the most common nitrogen-containing heterocyclic structures found in FDA-approved drugs, highlighting its importance in medicinal chemistry. bepls.comnih.gov

Key strategies for altering this ring system include:

Modification of the 4-oxo group: The ketone can be reduced to a hydroxyl group, which can act as a hydrogen bond donor or acceptor. It can also be converted to an amine, allowing for further derivatization, or used as a handle for introducing fluorination, which can modulate local electronics and binding affinity.

Introduction of Spirocycles: A prominent strategy is the introduction of a spirocyclic moiety at the C4 position. This modification increases the molecule's rigidity and three-dimensionality (sp³ character), which can enhance binding affinity and improve the pharmacokinetic profile by reducing the number of rotatable bonds. bepls.com For example, the synthesis of novel analogues of the DPP-4 inhibitor Alogliptin has involved introducing a spirocyclopropyl group onto the piperidine ring to explore new interactions with the target enzyme. beilstein-journals.org The synthesis of spirocyclic systems can be achieved through various methods, including the construction of a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. beilstein-journals.org

Ring Size Variation: Expanding or contracting the piperidine ring to a different N-heterocycle (e.g., azepane or pyrrolidine) can alter the orientation of the substituents and impact biological activity.

Substitution on the Ring: Introducing substituents at other positions (C2, C3) of the piperidine ring can provide additional vectors for exploring the target's binding pocket and optimizing structure-activity relationships (SARs).

The incorporation of spirocycles is a particularly powerful tool in modern drug design, as it can lead to novel chemical matter with improved pharmacological properties. bepls.com

Table 2: Examples of Strategic Alterations to the 4-Oxopiperidine Ring

| Modification Strategy | Resulting Moiety | Potential Impact | Example Application Area |

|---|---|---|---|

| Ketone Reduction | 4-Hydroxypiperidine (B117109) | Introduces H-bond donor/acceptor capabilities | Modifying target interactions |

| Reductive Amination | 4-Aminopiperidine | Provides site for further functionalization | Building block for complex synthesis |

| Spirocyclization | 4-Spirocyclopropylpiperidine | Increases rigidity and sp³ character | DPP-4 Inhibitors, ACE inhibitors bepls.combeilstein-journals.org |

The methylene (B1212753) (-CH₂-) group linking the piperidine nitrogen to the benzoic acid ring plays a crucial role in defining the spatial relationship between these two key moieties. Modifications to this linker can significantly impact the molecule's conformation and, consequently, its biological activity.

Strategies for modifying the benzylic linker include:

Homologation: Increasing the linker length (e.g., to an ethylene (B1197577) or propylene (B89431) chain) provides greater conformational flexibility, which may be advantageous for accessing different binding pockets.

Introduction of Rigidity: Incorporating double bonds (e.g., creating a stilbene-like structure) or small rings (e.g., cyclopropane) can restrict conformational freedom. This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Heteroatom Substitution: Replacing the methylene carbon with a heteroatom, such as oxygen or nitrogen, can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic stability. For instance, replacing the -CH₂- with a -C(=O)- (amide bond) is a common strategy in medicinal chemistry. nih.gov

Stereochemistry: Introducing a chiral center on the linker (e.g., by adding a methyl group to form -CH(CH₃)-) can lead to stereoisomers with different biological activities, allowing for the exploration of stereospecific interactions with the target.

The synthesis of related compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, often proceeds via the reaction of a piperazine (B1678402) derivative with 4-(chloromethyl)benzoic acid. google.comgoogle.com This synthetic route highlights the feasibility of accessing a variety of linker modifications by starting with appropriately substituted benzoic acid derivatives.

Application of the this compound Scaffold in Complex Molecule Synthesis

The this compound scaffold serves as a versatile trifunctional building block for the synthesis of more complex molecules. Each component of the scaffold can be selectively manipulated, making it a valuable starting point for constructing diverse chemical libraries.

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for its linkage to other molecular fragments. nih.gov The piperidine nitrogen provides a nucleophilic center for its initial alkylation, while the 4-oxo position offers a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. researchgate.netacs.org

This scaffold's utility is exemplified by the synthesis of various pharmaceutical agents where functionalized piperidines are key intermediates. researchgate.net For instance, the synthesis of potent fentanyl analogues often starts from N-protected 4-piperidones. researchgate.net Similarly, the scaffold can be employed in the construction of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), where the piperidine moiety is crucial for interaction with the enzyme's active site. beilstein-journals.org The ability to systematically modify the benzoic acid, piperidine ring, and linker allows for the exploration of structure-activity relationships (SARs) in a controlled manner. nbinno.com

Development of Chemical Probes and Building Blocks based on this Structural Motif

Beyond its direct use in drug discovery, the this compound scaffold is a valuable platform for developing chemical probes and specialized building blocks for chemical biology and combinatorial chemistry.

A chemical probe is a small molecule used to study and manipulate a biological system. chemicalprobes.org This scaffold can be readily adapted for this purpose:

Attachment of Reporter Tags: The carboxylic acid can be used as a handle to attach fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-affinity labels to identify the biological targets of the parent molecule.

Introduction of Reactive Groups: A "warhead" group can be incorporated, often on the piperidine ring, to enable covalent binding to a target protein. This is useful for activity-based protein profiling and identifying enzyme active sites.

As a building block, the scaffold provides a rigid framework that presents functional groups in defined spatial orientations. It can be incorporated into larger molecules or used in fragment-based drug discovery, where the piperidine or benzoic acid fragment could be identified as a binder to a target, and the rest of the molecule serves as a vector for growing the fragment into a more potent ligand. The inherent functionality allows for its use in diverse synthetic strategies, including solid-phase synthesis for the rapid generation of compound libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis of structurally related benzoic acid derivatives typically involves multi-step reactions, such as nucleophilic substitution, coupling, or condensation. For example, analogous compounds (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid) require precise control of reaction parameters, including solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) . To optimize yield, use stoichiometric monitoring (e.g., TLC or HPLC) and purify intermediates via column chromatography. For scalability, consider continuous flow reactors to enhance reproducibility and reduce side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify the presence of the piperidinone ring (δ ~2.5–3.5 ppm for CH groups) and benzoic acid moiety (δ ~7.8–8.2 ppm for aromatic protons) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a solvent like methanol. Refinement using SHELXL (as described for similar compounds) resolves bond lengths and angles .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]: ~264.1) and detect impurities .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

- Methodological Answer : Due to the hydrophobic piperidinone and benzoic acid groups, solubilize the compound using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based carriers. Pre-test solubility via dynamic light scattering (DLS) and validate stability using HPLC over 24 hours .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target proteins?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions between the benzoic acid moiety and active sites (e.g., enzymes or receptors). Focus on hydrogen bonding with the carboxyl group and π-π stacking of the aromatic ring.

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives .

Q. What strategies resolve contradictions in crystallographic data, such as disordered piperidinone rings or twinning?

- Methodological Answer :

- Disorder Handling : Apply SHELXL’s PART instructions to model split positions and refine occupancy ratios. Use restraints (e.g., DFIX) to maintain chemically sensible geometries .

- Twinning : For twinned crystals (common in monoclinic systems), use the TWIN/BASF commands in SHELXL. Validate with the R metric; acceptable values are <0.1 for high-quality data .

Q. How can reaction mechanisms for key transformations (e.g., piperidinone ring formation) be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Introduce -labeled precursors (e.g., -KCN in cyano group formation) and track incorporation via -NMR .

- Kinetic Studies : Monitor intermediate formation via in-situ IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) and fit rate constants to proposed mechanisms (e.g., SN2 vs. radical pathways) .

Q. What experimental designs mitigate interference from byproducts in biological activity studies?

- Methodological Answer :

- Chromatographic Purity : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Control Experiments : Compare activity of the parent compound with synthetic byproducts (e.g., hydrolyzed derivatives) to isolate contributions of the target molecule. Use LC-MS to identify bioactive fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.